molecular formula C16H10Cl2FN3O3 B12211915 3,5-dichloro-N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]-4-methoxybenzamide

3,5-dichloro-N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]-4-methoxybenzamide

Cat. No.: B12211915
M. Wt: 382.2 g/mol
InChI Key: DXINALIRZBGSTJ-UHFFFAOYSA-N
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Description

3,5-dichloro-N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]-4-methoxybenzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzamide core substituted with dichloro, fluorophenyl, oxadiazolyl, and methoxy groups, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dichloro-N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]-4-methoxybenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the oxadiazole ring: This can be achieved by reacting 4-fluorobenzohydrazide with cyanogen bromide under basic conditions to form the oxadiazole ring.

    Introduction of the dichloro and methoxy groups: The dichloro and methoxy substituents can be introduced through electrophilic aromatic substitution reactions using appropriate chlorinating and methoxylating agents.

    Coupling reaction: The final step involves coupling the oxadiazole derivative with 3,5-dichloro-4-methoxybenzoic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors for better control over reaction conditions and the implementation of greener chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3,5-dichloro-N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]-4-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.

    Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorine atoms can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of a carbonyl derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

3,5-dichloro-N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]-4-methoxybenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3,5-dichloro-N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]-4-methoxybenzamide involves its interaction with specific molecular targets and pathways. The oxadiazole ring and the substituted benzamide core can interact with enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    3,5-dichloro-4-methoxybenzoic acid: Shares the dichloro and methoxy substituents but lacks the oxadiazole and fluorophenyl groups.

    4-fluorobenzohydrazide: Contains the fluorophenyl group but lacks the dichloro, methoxy, and oxadiazole groups.

    1,2,5-oxadiazole derivatives: Compounds with the oxadiazole ring but different substituents.

Uniqueness

3,5-dichloro-N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]-4-methoxybenzamide is unique due to its combination of substituents, which confer specific chemical and biological properties. The presence of the oxadiazole ring, along with the dichloro, methoxy, and fluorophenyl groups, makes it a versatile compound for various applications.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C16H10Cl2FN3O3

Molecular Weight

382.2 g/mol

IUPAC Name

3,5-dichloro-N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]-4-methoxybenzamide

InChI

InChI=1S/C16H10Cl2FN3O3/c1-24-14-11(17)6-9(7-12(14)18)16(23)20-15-13(21-25-22-15)8-2-4-10(19)5-3-8/h2-7H,1H3,(H,20,22,23)

InChI Key

DXINALIRZBGSTJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1Cl)C(=O)NC2=NON=C2C3=CC=C(C=C3)F)Cl

Origin of Product

United States

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